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molecular formula C3H2F3N3S B083265 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole CAS No. 10444-89-0

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

Cat. No. B083265
M. Wt: 169.13 g/mol
InChI Key: LTEUXHSAYOSFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04264616

Procedure details

A three-liter reaction flask fitted with a mechanical stirrer, heating mantle, dropping funnel, thermometer and water-cooled condenser connected to a caustic trap was charged with 228 g (2.5 mole) of thiosemicarbazide, 1260 ml of 1,4-dioxane and 285.1 g (2.5 mole, 193 ml) of trifluoroacetic acid. The dropping funnel contained 383.8 g (2.5 mole, 229 ml) of phosphorus oxychloride which was added to the reaction flask over a period of 30 minutes. The resulting thick slurry was heated slowly to reflux with rapid evolution of hydrogen chloride gas. The slurry thinned with separation of the product as a heavy syrup. Total reflux time required about four hours until the gas evolution ceased. The dioxane was decanted and then 1700 ml of water was added to the residue. The mixture was cooled to 20° C. and made basic with 50% sodium hydroxide (~225 ml) to pH 9. The slurry was cooled to 10° C. and collected on a filter funnel. The cake was washed with cold water and dried in the oven. There was obtained 305 g, Mp 219°-220.5°, yield 72.1%. The proton NMR recorded in Me2SO-d6 consisted of a peak at 7.9∂ (NH2) with respect to tetramethylsilane.
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
193 mL
Type
reactant
Reaction Step One
Quantity
1260 mL
Type
solvent
Reaction Step One
Quantity
229 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][NH:2][C:3]([NH2:5])=[S:4].[F:6][C:7]([F:12])([F:11])[C:8](O)=O.P(Cl)(Cl)(Cl)=O.Cl>O1CCOCC1.O>[NH2:5][C:3]1[S:4][C:8]([C:7]([F:12])([F:11])[F:6])=[N:1][N:2]=1

Inputs

Step One
Name
Quantity
228 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
193 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1260 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
229 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-liter reaction flask
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
CUSTOM
Type
CUSTOM
Details
connected to a caustic trap
ADDITION
Type
ADDITION
Details
was added to the reaction flask over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting thick slurry was heated slowly
CUSTOM
Type
CUSTOM
Details
The slurry thinned with separation of the product as a heavy syrup
CUSTOM
Type
CUSTOM
Details
about four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The dioxane was decanted
ADDITION
Type
ADDITION
Details
1700 ml of water was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
collected on a filter funnel
WASH
Type
WASH
Details
The cake was washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in the oven
CUSTOM
Type
CUSTOM
Details
There was obtained 305 g, Mp 219°-220.5°, yield 72.1%

Outcomes

Product
Name
Type
Smiles
NC=1SC(=NN1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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